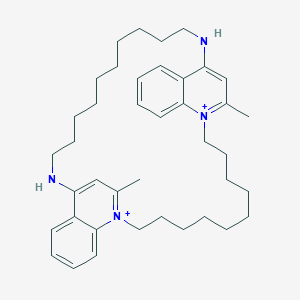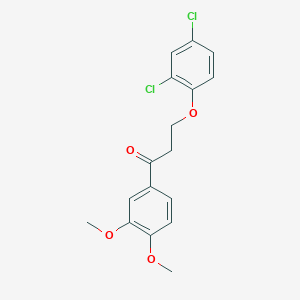
S-(2-oxo-1,2-diphenylethyl) benzenecarbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-oxo-1,2-diphenylethyl) benzenecarbothioate, also known as ODEB, is a synthetic compound that has been extensively studied for its potential use in scientific research. ODEB has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating numerous biological processes. In
Wirkmechanismus
S-(2-oxo-1,2-diphenylethyl) benzenecarbothioate is thought to act as a thiol-specific oxidant, reacting with thiols to form disulfides. This mechanism of action is thought to underlie this compound's ability to detect reactive oxygen species and to modify proteins through the formation of disulfide bonds.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the ability to induce oxidative stress, modify protein structure and function, and alter enzyme activity. This compound has also been found to have anti-inflammatory properties and to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
S-(2-oxo-1,2-diphenylethyl) benzenecarbothioate has several advantages for use in lab experiments, including its ability to selectively target thiols and its fluorescent properties, which make it a useful tool for imaging studies. However, this compound also has limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are numerous future directions for research involving S-(2-oxo-1,2-diphenylethyl) benzenecarbothioate, including the development of new biosensors and the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on various biological processes.
Synthesemethoden
S-(2-oxo-1,2-diphenylethyl) benzenecarbothioate can be synthesized through a multistep process involving the reaction of benzaldehyde with thioacetic acid, followed by the reaction of the resulting product with benzoyl chloride. The final product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
S-(2-oxo-1,2-diphenylethyl) benzenecarbothioate has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species, as a ligand for the study of protein-ligand interactions, and as a tool for the investigation of enzyme activity. This compound has also been used in the development of biosensors for the detection of various analytes, including glucose and cholesterol.
Eigenschaften
Molekularformel |
C21H16O2S |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
S-(2-oxo-1,2-diphenylethyl) benzenecarbothioate |
InChI |
InChI=1S/C21H16O2S/c22-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)24-21(23)18-14-8-3-9-15-18/h1-15,20H |
InChI-Schlüssel |
NZAXSZBSVIVKJB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Z)-1,2-diphenylethenyl]morpholine](/img/structure/B230936.png)

![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B230946.png)
![7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione](/img/structure/B230951.png)








![5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B231000.png)

